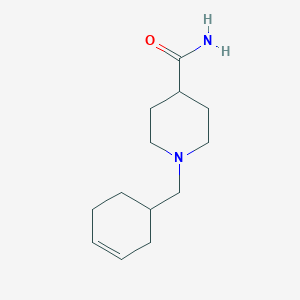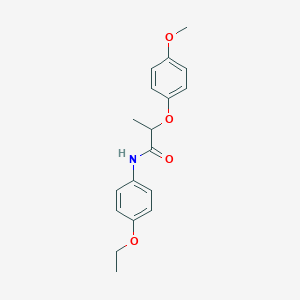![molecular formula C9H15N5O2S B4899649 3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)
3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is not fully understood. However, it has been suggested that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects:
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Moreover, it has been studied for its potential to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ in lab experiments is its broad-spectrum antibacterial and antifungal activities. It can be used to study the mechanisms of bacterial and fungal cell wall synthesis. Moreover, its anti-inflammatory and antioxidant properties make it a potential candidate for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’. One of the potential directions is to study its potential as a cancer chemotherapeutic agent. Further studies are needed to understand its mechanism of action and its effectiveness in different types of cancer. Moreover, the compound can be modified to improve its potency and reduce its toxicity. Another potential direction is to study its potential as an anti-inflammatory and antioxidant agent in various diseases. Further studies are needed to understand its mechanism of action and its effectiveness in different diseases. Moreover, the compound can be modified to improve its potency and reduce its toxicity.
Conclusion:
In conclusion, ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has shown antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Its mechanism of action is not fully understood, but it has been suggested to inhibit the synthesis of bacterial and fungal cell walls and the biosynthesis of nucleic acids. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent. The compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been reported using various methods. One of the commonly used methods involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with diethyl malonate in the presence of triethylamine. The resulting product is then treated with acid to obtain the final compound. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with various aldehydes and ketones in the presence of ammonium acetate.
Scientific Research Applications
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has shown potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent.
properties
IUPAC Name |
3-[(3-amino-3-oxopropyl)-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S/c1-6-12-13-9(17-6)14(4-2-7(10)15)5-3-8(11)16/h2-5H2,1H3,(H2,10,15)(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBQDKMDHJTZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(CCC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)


![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)
![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
